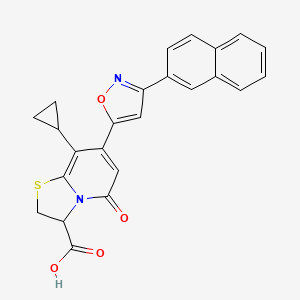

Mtb-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H18N2O4S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

8-cyclopropyl-7-(3-naphthalen-2-yl-1,2-oxazol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C24H18N2O4S/c27-21-10-17(22(14-6-7-14)23-26(21)19(12-31-23)24(28)29)20-11-18(25-30-20)16-8-5-13-3-1-2-4-15(13)9-16/h1-5,8-11,14,19H,6-7,12H2,(H,28,29) |

InChI Key |

AFPFIBQRMGGEOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3N(C(CS3)C(=O)O)C(=O)C=C2C4=CC(=NO4)C5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Mtb-IN-4: An In-Depth Technical Guide on its Mechanism of Action Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Mtb-IN-4" is referenced in commercial literature as an isoxazole-based inhibitor of Mycobacterium tuberculosis (Mtb) that impedes respiration and biofilm formation. However, a primary research publication explicitly detailing the mechanism of a compound with this exact identifier has not been located in the public domain. This guide, therefore, synthesizes the known mechanisms of action for structurally related isoxazole antitubercular agents, which predominantly target mycolic acid biosynthesis, and integrates the reported effects on respiration and biofilm formation as likely downstream or complementary actions. The data and protocols presented are based on established methodologies for analogous compounds.

Core Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The primary mechanism of action for many isoxazole-based antitubercular compounds is the inhibition of enzymes essential for the synthesis of mycolic acids, which are crucial long-chain fatty acids in the mycobacterial cell wall. A key target identified for isoxazole inhibitors is FadD32 , a fatty acyl-AMP ligase.

FadD32 plays a critical role in the mycolic acid synthesis pathway by activating long-chain fatty acids through adenylation, a necessary step for their subsequent condensation to form the final mycolic acid structure. Inhibition of FadD32 disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.

Signaling Pathway of FadD32 Inhibition

Caption: Inhibition of FadD32 by this compound blocks mycolic acid synthesis.

Secondary and Downstream Effects

The disruption of the mycobacterial cell wall and cellular metabolism due to FadD32 inhibition can lead to secondary effects, such as impaired respiration and inhibition of biofilm formation.

Impeding Mtb Respiration

While a direct interaction with a respiratory chain component has not been definitively established for this compound, the inhibition of cell wall synthesis can lead to generalized cellular stress and metabolic dysregulation, which in turn can affect the efficiency of the electron transport chain. This can manifest as a reduction in oxygen consumption and ATP production.

Inhibition of Biofilm Formation

Mycobacterium tuberculosis can form biofilms, which are communities of bacteria encased in an extracellular matrix. These biofilms are associated with increased drug tolerance. The integrity of the cell wall and the proper synthesis of its components are crucial for the formation and maintenance of biofilms. By inhibiting mycolic acid synthesis, this compound can disrupt the bacterial surface properties necessary for cell-to-cell adhesion and matrix production, thereby impeding biofilm formation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and analogous isoxazole inhibitors.

| Parameter | Value | Reference Strain | Notes |

| IC50 (Inhibitory Concentration 50%) | 0.70 µM | M. tuberculosis H37Rv | Concentration required to inhibit 50% of bacterial growth. |

| MIC (Minimum Inhibitory Concentration) | 0.8 - 1.7 µM | Drug-Resistant Strains | Demonstrates efficacy against strains resistant to other drugs. |

| Cytotoxicity (Vero cells) | > 64 µM | Vero (mammalian) cells | Indicates low toxicity to mammalian cells, suggesting a favorable therapeutic window. |

Table 1: In Vitro Activity of this compound and Analogs

| Parameter | Observation | Putative Mechanism |

| Oxygen Consumption Rate (OCR) | Decreased | Downstream effect of metabolic stress from cell wall synthesis inhibition. |

| Biofilm Mass | Significantly reduced | Disruption of cell surface properties required for biofilm formation. |

Table 2: Phenotypic Effects of this compound

Experimental Protocols

FadD32 Enzymatic Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of FadD32.

Methodology:

-

Protein Expression and Purification: Recombinant Mtb FadD32 is expressed in E. coli and purified using affinity chromatography.

-

Assay Principle: The assay measures the production of pyrophosphate (PPi), a byproduct of the adenylation reaction catalyzed by FadD32.

-

Reaction Mixture: A typical reaction mixture contains purified FadD32, a fatty acid substrate (e.g., oleic acid), ATP, and MgCl2 in a suitable buffer.

-

Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.

-

Detection: The amount of PPi generated is quantified using a commercially available pyrophosphate detection kit, which often involves a fluorescent or colorimetric readout.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mtb Respiration Assay (Oxygen Consumption Rate)

Objective: To measure the effect of this compound on the oxygen consumption rate of M. tuberculosis.

Methodology:

-

Bacterial Culture: M. tuberculosis H37Rv is cultured to mid-log phase in an appropriate liquid medium.

-

Cell Preparation: The bacterial cells are washed and resuspended in a respiration buffer.

-

Instrumentation: A Seahorse XF Analyzer or a similar instrument with an oxygen-sensing probe is used.

-

Assay Procedure:

-

Bacterial cells are seeded into a microplate.

-

This compound is injected into the wells at various concentrations.

-

The oxygen consumption rate (OCR) is measured in real-time.

-

Respiratory chain modulators (e.g., an uncoupler like CCCP) can be used to further probe the effects on the electron transport chain.

-

-

Data Analysis: The change in OCR over time in the presence of this compound is compared to a vehicle control.

Mtb Biofilm Formation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on M. tuberculosis biofilm formation.

Methodology:

-

Bacterial Culture: M. tuberculosis is grown to mid-log phase.

-

Biofilm Setup: The bacterial suspension is added to the wells of a microtiter plate, often in a nutrient-limited medium that promotes biofilm formation.

-

Inhibitor Treatment: this compound is added to the wells at different concentrations at the time of inoculation.

-

Incubation: The plate is incubated for an extended period (e.g., 7-14 days) without agitation to allow for biofilm formation.

-

Quantification (Crystal Violet Staining):

-

The planktonic cells are removed, and the wells are washed.

-

The remaining biofilm is stained with crystal violet.

-

The excess stain is washed off, and the bound stain is solubilized.

-

The absorbance is measured to quantify the biofilm mass.

-

-

Data Analysis: The absorbance of the treated wells is compared to the untreated control to determine the percentage of biofilm inhibition.

Workflow for this compound Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action of this compound.

Synergy with Isoniazid

This compound has been reported to act synergistically with isoniazid (INH), a first-line antitubercular drug. Isoniazid also targets the mycolic acid synthesis pathway by inhibiting InhA, an enoyl-acyl carrier protein reductase. The synergistic effect likely arises from the simultaneous inhibition of two different essential enzymes in the same biosynthetic pathway.

Logical Relationship of Synergistic Action

Caption: this compound and Isoniazid synergistically inhibit mycolic acid synthesis.

This in-depth guide provides a comprehensive overview of the likely mechanism of action of this compound against Mycobacterium tuberculosis, based on the available information for this and structurally related compounds. Further primary research is needed to definitively elucidate the precise molecular interactions and the full spectrum of its effects.

Discovery and Synthesis of Novel Isoxazole Anti-TB Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, urgently necessitating the development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds, demonstrating potent anti-tubercular activity. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel isoxazole compounds as potential anti-TB agents, intended for researchers, scientists, and drug development professionals.

Introduction to Isoxazoles in Anti-TB Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. This scaffold is present in a variety of biologically active molecules and has been explored for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] In the context of tuberculosis, isoxazole derivatives have shown significant promise, with several studies reporting potent activity against drug-susceptible and drug-resistant strains of Mtb.[3][4] Their mechanism of action often involves the inhibition of crucial mycobacterial enzymes, such as those involved in mycolic acid biosynthesis.[5][6]

Synthesis of Novel Isoxazole Anti-TB Compounds

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[1][7] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.

Experimental Protocol: Synthesis of Isoxazole Derivatives

This protocol describes a general two-step procedure for the synthesis of isoxazole anti-TB compounds.

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriately substituted acetophenone (1 equivalent) in ethanol, add an equimolar amount of a substituted benzaldehyde.

-

Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Characterize the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Step 2: Synthesis of Isoxazole Derivative

-

Dissolve the synthesized chalcone (1 equivalent) in ethanol or glacial acetic acid.[8]

-

Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours.[9]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated isoxazole derivative, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).[10]

-

Confirm the structure of the final isoxazole compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the general synthesis workflow:

Caption: General workflow for the synthesis of isoxazole anti-TB compounds.

In Vitro Anti-Tubercular Activity Evaluation

The anti-tubercular activity of newly synthesized isoxazole compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The microplate dilution method is a commonly used and standardized technique for this purpose.

Experimental Protocol: Microplate Dilution Assay for MIC Determination

This protocol is adapted from standard methodologies for determining the MIC of compounds against M. tuberculosis H37Rv.[11][12]

-

Preparation of Media and Compound Solutions:

-

Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Prepare stock solutions of the test isoxazole compounds in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound stock solutions in 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

-

Further dilute the adjusted inoculum in 7H9 broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

-

Quantitative Data on Anti-TB Activity

The anti-tubercular activity of various isoxazole derivatives has been reported in numerous studies. The following tables summarize the MIC values of representative isoxazole compounds against M. tuberculosis H37Rv.

Table 1: Anti-TB Activity of Isoxazole Derivatives Targeting InhA

| Compound ID | Structure | MIC (µg/mL) | Reference |

| 3a | Phenyl-isoxazole derivative | 1 | [3] |

| Series 1 | Various substituted phenyl-isoxazoles | 1-8 | [5] |

| CD117 | A direct InhA inhibitor | <10 µM | [13] |

Table 2: Anti-TB Activity of Isoxazole Derivatives with Other Scaffolds

| Compound ID | Description | MIC (µg/mL) | Reference |

| 12 | Non-nitrofuran containing isoxazoline | 1.56 | [14] |

| 42g, 42l | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Good activity | [15] |

| 19b | Isoxazole-sulphonamide | 8 | [5] |

| 4a, 4d, 4e | Isoxazole incorporated 1,2,3-triazoles | Good activity | [8] |

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

A significant number of anti-tubercular drugs, including the first-line agent isoniazid, target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Several novel isoxazole compounds have been shown to inhibit key enzymes in this pathway.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, responsible for the elongation of fatty acid chains that are precursors to mycolic acids.[13] Isoniazid, a prodrug, is activated by the catalase-peroxidase KatG to form an adduct with NAD+, which then inhibits InhA.[16] Direct inhibitors of InhA, such as some isoxazole derivatives, are of great interest as they can potentially overcome resistance mechanisms associated with KatG mutations.[4]

Signaling Pathway Diagram: InhA Inhibition

Caption: Inhibition of InhA by isoxazole compounds disrupts mycolic acid synthesis.

Inhibition of Fatty Acyl-AMP Ligase (FadD32)

FadD32 is another essential enzyme in the mycolic acid biosynthesis pathway. It acts as a linker between the fatty acid synthase (FAS) and polyketide synthase (PKS) systems by activating long-chain fatty acids.[17] FadD32 adenylates a fatty acid, which is then transferred to the polyketide synthase Pks13 for further elongation into the meromycolate chain of mycolic acids. Inhibition of FadD32 blocks the production of mycolic acids, leading to bacterial death. Some isoxazole derivatives have been identified as potential inhibitors of FadD32.[6]

Signaling Pathway Diagram: FadD32 Inhibition

Caption: Inhibition of FadD32 by isoxazole compounds blocks meromycolate synthesis.

Conclusion and Future Directions

Isoxazole derivatives represent a versatile and promising scaffold for the development of novel anti-tubercular agents. Their straightforward synthesis, potent in vitro activity, and ability to target key mycobacterial enzymes make them attractive candidates for further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds. In vivo efficacy studies in animal models of tuberculosis are also crucial to validate the therapeutic potential of these novel isoxazole anti-TB compounds. The exploration of isoxazole derivatives targeting other essential mycobacterial pathways could also open new avenues for combating drug-resistant tuberculosis.

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 3. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 13. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]

- 17. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Identifying Molecular Targets of Novel Anti-Tubercular Agents

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for discovering the specific molecular targets of novel compounds against Mycobacterium tuberculosis (Mtb).

While a specific compound designated "Mtb-IN-4" is not documented in publicly available scientific literature, the quest to identify the molecular targets of novel anti-tubercular agents is a critical endeavor in the fight against tuberculosis. This guide provides an in-depth overview of the contemporary strategies and experimental protocols employed to elucidate the mechanism of action of new chemical entities targeting Mycobacterium tuberculosis.

The Landscape of Anti-Tubercular Drug Targets

The discovery of new drugs for tuberculosis is paramount, especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A thorough understanding of the molecular targets of new compounds is essential for optimizing their efficacy, predicting potential resistance mechanisms, and developing next-generation therapeutics. The cell wall, protein synthesis, and DNA replication pathways are well-established areas for anti-tubercular drug action.[1][2] However, emerging research is also focusing on the energy metabolism and other unique physiological pathways of Mtb.[2]

Table 1: Examples of Current Anti-Tubercular Drugs and Their Molecular Targets

| Drug | Drug Class | Molecular Target | Pathway Affected |

| Isoniazid | Prodrug | InhA (enoyl-acyl carrier protein reductase) | Mycolic acid biosynthesis (Cell wall synthesis) |

| Rifampicin | Rifamycin | RpoB (β-subunit of RNA polymerase) | RNA synthesis |

| Ethambutol | Diamine | EmbB (arabinosyltransferase) | Arabinogalactan synthesis (Cell wall synthesis) |

| Bedaquiline | Diarylquinoline | AtpE (subunit of ATP synthase) | Energy metabolism |

| Delamanid | Nitroimidazole | F420-dependent nitroreductase (Ddn) | Mycolic acid biosynthesis (Cell wall synthesis)[3] |

Methodologies for Molecular Target Identification

A multi-pronged approach is often necessary to successfully identify the molecular target of a novel anti-tubercular compound. These methods can be broadly categorized into genetic, proteomic, and biochemical approaches.

Genetic Approaches: Leveraging Resistance

A common and powerful strategy for target identification is the generation and analysis of drug-resistant mutants. The principle is that mutations conferring resistance to a compound are often located in the gene encoding the drug's target or a closely related pathway.

Experimental Protocol: Generation and Analysis of Resistant Mutants

-

Spontaneous Resistant Mutant Selection:

-

Culture a large population of Mtb (e.g., 10⁸ to 10¹⁰ CFU) on solid medium (e.g., Middlebrook 7H10 agar) containing the test compound at a concentration 4-10 times its minimum inhibitory concentration (MIC).

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate individual resistant colonies that appear.

-

-

Confirmation of Resistance:

-

Subculture the isolated colonies in liquid medium (e.g., Middlebrook 7H9 broth) with and without the compound to confirm the resistant phenotype.

-

Determine the MIC of the compound for the resistant mutants and compare it to the wild-type strain.

-

-

Whole-Genome Sequencing (WGS):

-

Extract genomic DNA from both the wild-type and resistant mutant strains.

-

Perform WGS using a high-throughput sequencing platform (e.g., Illumina).

-

Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants compared to the wild-type.

-

-

Target Gene Identification:

-

Prioritize non-synonymous mutations in coding regions that are consistently found in independently isolated resistant mutants.

-

The gene harboring these mutations is a strong candidate for the molecular target.

-

References

Technical Guide: Biological Activity of Novel Inhibitors on Non-Replicating Persister Mycobacterium tuberculosis

Disclaimer: No publicly available scientific literature was found for a compound specifically named "Mtb-IN-4". This technical guide therefore focuses on the broader topic of novel inhibitors targeting non-replicating persister Mycobacterium tuberculosis (Mtb), utilizing data and protocols for exemplar compounds from recent research.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the biological activity, experimental evaluation, and mechanisms of action for novel compounds targeting the drug-tolerant, non-replicating persister state of Mtb, a key challenge in tuberculosis therapy.

Introduction: The Challenge of Non-Replicating Persister Mtb

The prolonged duration of tuberculosis (TB) therapy, typically lasting six months, is largely due to the presence of non-replicating, drug-tolerant Mtb cells known as "persisters".[1] These bacterial populations exhibit phenotypic drug tolerance, meaning they can survive high concentrations of antibiotics without having genetic resistance mutations.[2] Persisters are thought to reside in specific microenvironments within the host, such as the granuloma, where conditions like hypoxia, nutrient limitation, and acidic pH arrest their replication.[3] Standard anti-TB drugs, which primarily target processes in actively replicating bacteria, are largely ineffective against these dormant cells.[4] Eradicating this persistent population is a primary goal for shortening TB treatment and preventing disease relapse. Consequently, there is a significant research focus on discovering novel therapeutic agents with bactericidal activity against non-replicating Mtb. This guide explores the activity and evaluation of three such novel inhibitors: 2-Trehalosamine (2-TreNH₂) , KKL-35 , and D157070 .

Inhibitor Profile: 2-Trehalosamine (2-TreNH₂)

Mechanism of Action: 2-Trehalosamine (2-TreNH₂) is a natural product that targets a key metabolic pathway required for Mtb persister formation. Mtb persisters adapt to stress by breaking down cell surface glycolipids to release the disaccharide trehalose, which is then repurposed as an internal carbon and energy source. This "trehalose catalytic shift" is dependent on the enzyme Trehalose Synthase (TreS).[1][5] 2-TreNH₂ inhibits TreS, thereby blocking this critical metabolic remodeling and preventing the formation of biofilm persisters.[1] Metabolomic analyses have shown that treatment with 2-TreNH₂ largely mimics the metabolic profile of a treS deletion mutant.[1]

Data Presentation: 2-TreNH₂

| Parameter | Condition | Organism/Model | Result | Reference |

| Biofilm Inhibition | Dose-Response | Mtb H37Rv Biofilm-Persister Model | Selective, low-micromolar inhibition | [5] |

| Planktonic Growth | 200 µM | Mtb H37Rv | No significant impact on growth | [1] |

| Biofilm-Persister Formation | 200 µM | Mtb H37Rv | Selective reduction to levels similar to ΔtreS mutant | [1][5] |

| Drug Potentiation | Broth Culture & Macrophage Infection | Mtb | Significantly potentiates first- and second-line TB drugs | [6] |

Experimental Protocol: Biofilm-Persister Formation Assay

This protocol is based on methodologies used to assess the impact of compounds on Mtb persister formation in a biofilm model.

-

Bacterial Culture Preparation:

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

-

The bacterial culture is washed with phosphate-buffered saline (PBS) to remove detergent.

-

-

Biofilm-Persister Induction:

-

Bacteria are resuspended in a biofilm-inducing medium (e.g., Sauton's medium without Tween 80).

-

The culture is dispensed into multi-well plates and incubated under static conditions at 37°C for an extended period (e.g., 28 days) to allow for the formation of a mature biofilm containing a high proportion of persister cells.

-

-

Compound Treatment:

-

Varying concentrations of the test compound (e.g., 2-TreNH₂) are added to the wells at the beginning of the incubation period. A no-drug control and a control compound known to be inactive (e.g., 6-TreNH₂) are included.

-

A genetic control, such as an Mtb ΔtreS mutant, can be run in parallel to compare the phenotypic effect of the compound to the genetic deletion of its target.[1]

-

-

Assessment of Biofilm Formation and Viability:

-

After the incubation period, the supernatant is carefully removed from the wells.

-

The remaining biofilm is quantified. This can be done by crystal violet staining, where the biofilm is stained, washed, the dye is solubilized, and the absorbance is read.

-

Alternatively, bacterial viability within the biofilm can be assessed by disrupting the biofilm, serially diluting the cell suspension, and plating for Colony Forming Units (CFUs).

-

Mandatory Visualization: 2-TreNH₂ Mechanism of Action

References

- 1. Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InhA inhibitors have activity against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Investigating Mtb-IN-4: A Technical Guide to Elucidating its Role in Mycobacterium tuberculosis Respiration Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound Mtb-IN-4 is limited in the public domain. This guide provides a framework for the investigation of novel Mycobacterium tuberculosis (Mtb) respiration inhibitors, using the known data for this compound as a foundational case study. The experimental protocols and data tables presented herein are illustrative templates for the types of analyses required to fully characterize such a compound.

Introduction to this compound

This compound is an isoxazole-based compound that has demonstrated promising antimycobacterial activity. Initial studies have identified it as a non-toxic inhibitor of Mycobacterium tuberculosis growth with a reported half-maximal inhibitory concentration (IC50) of 0.70 μM.[1] Crucially, its mechanism of action is understood to involve the impediment of Mtb respiration and the disruption of biofilm formation within macrophages. Furthermore, this compound has been shown to enhance the efficacy of the first-line antibiotic isoniazid (INH) against INH-resistant Mtb strains, highlighting its potential as a component of future combination therapies.[1]

This guide outlines a comprehensive strategy to further investigate the specific role of this compound in inhibiting Mtb respiration, detailing the necessary experimental protocols, data presentation formats, and a logical workflow for its characterization.

Quantitative Data Summary

A thorough investigation of a respiratory chain inhibitor requires the generation of robust quantitative data to understand its potency, spectrum of activity, and impact on bacterial physiology. The following tables provide a template for summarizing key quantitative data for a compound like this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value | Cell Line/Strain | Conditions | Reference |

| IC50 | 0.70 µM | M. tuberculosis H37Rv | 7H9 broth, 10% OADC, 0.05% Tween 80 | [1] |

| Minimum Inhibitory Concentration (MIC) | Data not available | M. tuberculosis H37Rv | 7H10 agar, 10% OADC | Hypothetical |

| Minimum Bactericidal Concentration (MBC) | Data not available | M. tuberculosis H37Rv | 7H9 broth, 10% OADC, 0.05% Tween 80 | Hypothetical |

| Activity against drug-resistant strains | Data not available | e.g., INH-resistant, RIF-resistant | As above | Hypothetical |

| Synergy with existing anti-TB drugs | Potentiates INH efficacy | INH-resistant Mtb mutants | As above | [1] |

Table 2: Effect of this compound on M. tuberculosis Respiration and Energy Metabolism

| Parameter | This compound Concentration | Effect | Assay Method | Reference |

| Oxygen Consumption Rate (OCR) | e.g., 1x, 5x, 10x MIC | Data not available | Seahorse XF Analyzer / Clark-type electrode | Hypothetical |

| ATP Synthesis Rate | e.g., 1x, 5x, 10x MIC | Data not available | Luciferase-based ATP assay | Hypothetical |

| Membrane Potential | e.g., 1x, 5x, 10x MIC | Data not available | DiOC2(3) or JC-1 staining | Hypothetical |

| Specific Respiratory Chain Complex Inhibition (IC50) | e.g., Complex I, II, III, IV, V | Data not available | Isolated membrane vesicles / specific complex activity assays | Hypothetical |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and extension of initial findings. The following sections provide methodologies for key experiments required to elucidate the mechanism of this compound.

M. tuberculosis Growth Inhibition Assay

This assay determines the potency of a compound against actively replicating Mtb.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Resazurin dye solution

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

-

Inoculate the wells with a standardized culture of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.05-0.1.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 7 days.

-

On day 7, add resazurin solution to each well and incubate for a further 24 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) to determine cell viability.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.

Oxygen Consumption Rate (OCR) Measurement

This experiment directly assesses the impact of the compound on Mtb respiration.

Materials:

-

M. tuberculosis H37Rv strain

-

Seahorse XF Analyzer (or a Clark-type oxygen electrode)

-

Specialized microplates for the Seahorse analyzer

-

Assay medium (e.g., 7H9 broth without supplements)

-

This compound stock solution

-

Respiratory chain modulators (e.g., oligomycin, FCCP, rotenone, antimycin A)

Procedure (using Seahorse XF Analyzer):

-

Culture M. tuberculosis H37Rv to mid-log phase.

-

Adhere the Mtb cells to the bottom of the Seahorse microplate wells.

-

Replace the culture medium with the assay medium.

-

Equilibrate the plate in a CO2-free incubator.

-

Load the sensor cartridge with this compound and other respiratory modulators.

-

Place the plate and cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

-

Measure the basal OCR before injecting this compound.

-

Inject this compound at various concentrations and monitor the change in OCR.

-

Subsequently, inject modulators like FCCP (to measure maximal respiration) and rotenone/antimycin A (to inhibit Complex I/III and determine non-mitochondrial respiration).

-

Analyze the data to determine the effect of this compound on basal and maximal respiration.

Target Identification Assays

Identifying the specific molecular target of this compound is crucial for understanding its mechanism and for future drug development.

3.3.1. Generation of Resistant Mutants:

-

Culture a large population of M. tuberculosis H37Rv in the presence of sub-lethal concentrations of this compound.

-

Plate the culture on 7H10 agar containing concentrations of this compound above the MIC.

-

Isolate colonies that exhibit growth (resistant mutants).

-

Perform whole-genome sequencing on the resistant mutants and the parent strain.

-

Identify single nucleotide polymorphisms (SNPs) that are consistently present in the resistant mutants. Genes containing these SNPs are potential targets of this compound.

3.3.2. Biochemical Assays with Isolated Respiratory Chain Complexes:

-

Isolate membrane vesicles from M. tuberculosis or a surrogate species like Mycobacterium smegmatis.

-

Perform specific activity assays for each of the respiratory chain complexes (Complex I-V) in the presence and absence of this compound.

-

For example, Complex I (NADH dehydrogenase) activity can be measured by monitoring the oxidation of NADH.

-

Determine the IC50 of this compound for each complex to identify the specific site of inhibition.

Visualizations: Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for clear communication and understanding. The following diagrams are generated using the DOT language within Graphviz.

Caption: Hypothetical inhibition of the M. tuberculosis electron transport chain by this compound.

Caption: A logical workflow for the investigation of a novel Mtb respiration inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of new anti-tuberculosis therapies that target cellular respiration. The initial findings of its activity against Mtb and its synergy with existing drugs are encouraging.[1] However, a comprehensive understanding of its mechanism of action is paramount for its advancement as a clinical candidate.

The experimental framework outlined in this guide provides a roadmap for the detailed characterization of this compound and other novel respiratory inhibitors. Future research should focus on generating the quantitative data and performing the target identification studies described herein. Elucidating the precise molecular target will not only rationalize the observed activity of this compound but will also pave the way for structure-based drug design to optimize its potency and pharmacokinetic properties. Ultimately, a thorough preclinical evaluation, including in vivo efficacy and toxicity studies, will be necessary to determine the therapeutic potential of this compound in the fight against tuberculosis.

References

Preliminary In Vitro Toxicity Profile of Mtb-IN-4: A Technical Overview

Disclaimer: As of November 2025, publicly available data on a compound specifically designated "Mtb-IN-4" is not available. The following technical guide has been generated as a template to fulfill the user's request for a specific format. The experimental data and protocols presented herein are illustrative and adapted from published studies on the well-characterized anti-tuberculosis drug, Isoniazid (INH) , to demonstrate the requested structure and content. This document should be considered a framework for presenting in vitro toxicity data for a novel anti-tuberculosis compound.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic efficacy against Mycobacterium tuberculosis. As part of the preclinical safety assessment, a series of in vitro toxicity studies have been conducted to evaluate its potential for inducing cellular damage and to elucidate the underlying mechanisms of toxicity. This guide provides a comprehensive summary of the preliminary in vitro toxicity data for this compound, with a focus on cytotoxicity, mitochondrial toxicity, and potential for inducing cellular stress pathways.

Data Presentation: Summary of In Vitro Toxicity

The in vitro toxicity of this compound was assessed across various cell lines and endpoints. The quantitative data are summarized in the tables below for ease of comparison.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Maximum Tolerated Concentration (µM) |

| HepG2 (Human Hepatoma) | MTT | 24 | 1500 | 500 |

| HepG2 (Human Hepatoma) | LDH Release | 24 | 2000 | 750 |

| A549 (Human Lung Carcinoma) | MTT | 24 | > 5000 | Not Determined |

| THP-1 (Human Monocytic) | MTT | 48 | 800 | 250 |

Table 2: Mitochondrial Toxicity Assessment of this compound in HepG2 Cells

| Parameter | Assay | This compound Concentration (µM) | Result (% of Control) |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | 500 | 85% |

| 1000 | 62% | ||

| 2000 | 41% | ||

| ATP Production | Luminescence Assay | 500 | 91% |

| 1000 | 73% | ||

| 2000 | 55% | ||

| Reactive Oxygen Species (ROS) Production | DCFH-DA Assay | 500 | 120% |

| 1000 | 185% | ||

| 2000 | 250% |

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are provided below.

Cell Culture

-

HepG2 and A549 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

THP-1 cells: Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2]

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound for the specified duration.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

-

Plate cells in a 96-well plate as described for the MTT assay.

-

Expose cells to different concentrations of this compound for the indicated time.

-

Collect the cell culture supernatant.

-

Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure absorbance at the recommended wavelength.

-

Express cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Mitochondrial Toxicity Assays

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Culture HepG2 cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for 24 hours.

-

Incubate cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash cells twice with PBS.

-

Measure the fluorescence intensity of JC-1 aggregates (Ex/Em = 535/590 nm) and monomers (Ex/Em = 485/530 nm).

-

Calculate the ratio of red to green fluorescence as an indicator of ΔΨm.

Cellular ATP levels are a key indicator of mitochondrial function.

-

Seed HepG2 cells in a white, opaque 96-well plate.

-

After treatment with this compound, lyse the cells.

-

Measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol.

-

Record luminescence using a luminometer.

-

Normalize ATP levels to the total protein content of each sample.

The DCFH-DA probe is used to measure intracellular ROS levels.

-

Culture HepG2 cells in a black, clear-bottom 96-well plate.

-

Load cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash cells with PBS and then treat with this compound.

-

Measure the fluorescence intensity (Ex/Em = 485/530 nm) at different time points.

-

Express ROS production as a percentage of the control.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Caption: Proposed signaling pathway for this compound-induced mitochondrial toxicity.

Conclusion

The preliminary in vitro toxicity assessment of this compound, using Isoniazid as a representative model, indicates a potential for cytotoxicity, particularly in hepatic and monocytic cell lines, at concentrations significantly higher than its expected therapeutic range. The primary mechanism of toxicity appears to be mediated through mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, reduced ATP synthesis, and an increase in reactive oxygen species production. Further investigations, including genotoxicity and long-term exposure studies, are warranted to establish a more comprehensive safety profile for this compound. These findings will be crucial in guiding the subsequent stages of preclinical and clinical development.

References

Understanding the Inhibition of Mycobacterium tuberculosis Biofilm Formation: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks used to investigate the inhibition of Mycobacterium tuberculosis (Mtb) biofilm formation, using a hypothetical inhibitor, Mtb-IN-4, as a case study.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can form biofilms, which are structured communities of bacteria encased in a self-produced extracellular matrix.[1][2] These biofilms are associated with increased drug tolerance and persistence, posing a significant challenge to effective tuberculosis treatment.[2][3] Understanding the mechanisms of Mtb biofilm formation and identifying compounds that can inhibit this process are crucial for developing novel therapeutic strategies. This guide details the experimental protocols, data analysis, and conceptual understanding required to characterize the effect of a novel inhibitor, such as the hypothetical this compound, on Mtb biofilm formation.

Putative Signaling Pathways in M. tuberculosis Biofilm Formation

The formation of biofilms in Mtb is a complex process regulated by various signaling pathways. While the complete regulatory network is still under investigation, several key players have been identified. Cyclic nucleotides like cyclic AMP (cAMP), cyclic di-AMP (c-di-AMP), and cyclic di-GMP (c-di-GMP) are important second messengers that regulate diverse physiological processes in Mtb, including biofilm formation.[4] Additionally, environmental cues such as nutrient availability, oxygen levels, and stress conditions can trigger signaling cascades that lead to the production of extracellular matrix components and the development of the biofilm architecture.[5] The interaction of Mtb with host cells also involves complex signaling events, with bacterial effector proteins often manipulating host pathways to promote survival and persistence.[6][7][8][9]

Below is a generalized diagram illustrating a putative signaling pathway that could be involved in Mtb biofilm formation and potentially targeted by an inhibitor like this compound.

Caption: Putative signaling pathway in Mtb biofilm formation and the potential point of inhibition by this compound.

Experimental Protocols

Characterizing the anti-biofilm activity of a compound requires a multi-faceted approach. Below are detailed protocols for key experiments.

Crystal Violet (CV) Staining Assay for Biofilm Quantification

This assay is a widely used method for quantifying the total biomass of a biofilm.[10][11]

Methodology:

-

Culture Preparation: Grow M. tuberculosis to mid-log phase in a suitable liquid medium (e.g., Middlebrook 7H9 supplemented with ADC and Tween 80). Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0).

-

Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension to each well.[12] Include wells with sterile medium as a negative control. To test the effect of this compound, add varying concentrations of the compound to the wells at the time of inoculation.

-

Incubation: Incubate the plate at 37°C without shaking for a period that allows for mature biofilm formation (typically 7-14 days).

-

Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

XTT Assay for Metabolic Activity of Biofilm

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Methodology:

-

Biofilm Formation: Grow Mtb biofilms in a 96-well plate as described in the crystal violet assay.

-

Washing: After the incubation period, gently remove the planktonic cells and wash the biofilms with PBS.

-

XTT-Menadione Solution: Prepare a solution of XTT (typically 1 mg/mL in PBS) and menadione (typically 1 µM in acetone). Immediately before use, mix the XTT and menadione solutions.

-

Incubation: Add the XTT-menadione solution to each well containing the biofilm and to control wells without biofilm. Incubate the plate in the dark at 37°C for 2-4 hours.

-

Quantification: Measure the absorbance of the resulting formazan product at 450-490 nm. The absorbance is proportional to the metabolic activity of the cells in the biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.

Methodology:

-

Biofilm Growth on Specific Surfaces: Grow Mtb biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides.

-

Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilms with a combination of fluorescent dyes, such as SYTO 9 (stains all bacteria) and propidium iodide (stains dead bacteria with compromised membranes).

-

Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

-

Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze the images and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of a novel inhibitor on Mtb biofilm formation.

Caption: A generalized experimental workflow for assessing the anti-biofilm activity of a compound against Mtb.

Data Presentation

Quantitative data from biofilm inhibition assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Mtb Biofilm Formation

| Concentration of this compound (µM) | Biofilm Biomass (OD570) | % Biofilm Inhibition (Biomass) | Metabolic Activity (OD450) | % Inhibition (Metabolic Activity) |

| 0 (Control) | 1.25 ± 0.12 | 0 | 0.85 ± 0.08 | 0 |

| 1 | 1.02 ± 0.10 | 18.4 | 0.75 ± 0.07 | 11.8 |

| 5 | 0.68 ± 0.09 | 45.6 | 0.52 ± 0.06 | 38.8 |

| 10 | 0.35 ± 0.05 | 72.0 | 0.28 ± 0.04 | 67.1 |

| 25 | 0.18 ± 0.03 | 85.6 | 0.15 ± 0.02 | 82.4 |

| 50 | 0.12 ± 0.02 | 90.4 | 0.10 ± 0.01 | 88.2 |

-

% Biofilm Inhibition is calculated as: [1 - (OD_treated / OD_control)] * 100.[13][14][15]

-

Data are presented as mean ± standard deviation from at least three independent experiments.

Conclusion

The study of M. tuberculosis biofilms is a critical area of research for overcoming drug tolerance and improving treatment outcomes for tuberculosis. A systematic approach, employing a combination of quantitative and qualitative assays, is essential for characterizing the efficacy of novel biofilm inhibitors. The protocols and frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the effects of compounds like this compound on Mtb biofilm formation and to advance the development of new anti-tuberculosis therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Growth of Mycobacterium tuberculosis biofilms containing free mycolic acids and harbouring drug-tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide signaling in Mycobacterium tuberculosis: an expanding repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]

- 7. Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis effector proteins: functional multiplicity and regulatory diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pubcompare.ai [pubcompare.ai]

- 11. youtube.com [youtube.com]

- 12. Effect of common and experimental anti-tuberculosis treatments on Mycobacterium tuberculosis growing as biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 10058-F4 Mediated inhibition of the biofilm formation in multidrug-resistant Staphylococcusaureus - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Potential of Mtb-IN-4 with First-Line Tuberculosis Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic interactions, enhancing efficacy and potentially reducing treatment duration. This technical guide explores the synergistic potential of a novel investigational compound, Mtb-IN-4, with the first-line anti-tuberculosis drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). This document provides a framework for evaluating such synergies, including detailed experimental protocols, data presentation templates, and visualizations of key pathways and workflows. While "this compound" is used as a placeholder for a novel compound, the methodologies described are broadly applicable for the preclinical assessment of new anti-TB drug candidates.

Introduction: The Challenge of Drug-Resistant Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2][3] The standard treatment for drug-susceptible TB is a six-month regimen of four first-line drugs.[1][4] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains threatens the effectiveness of current therapies, making the discovery of new drugs and synergistic combinations a global health priority.[2][5]

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of TB, synergistic combinations can lead to enhanced bactericidal activity, a reduced likelihood of developing drug resistance, and potentially shorter treatment regimens. This guide focuses on the preclinical evaluation of this compound, a hypothetical novel inhibitor, in combination with established first-line anti-TB agents.

Mechanisms of Action

First-Line Tuberculosis Drugs

A foundational understanding of the mechanisms of first-line drugs is crucial for hypothesizing and interpreting synergistic interactions.

-

Isoniazid (INH): A prodrug activated by the Mtb catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[4][6][7]

-

Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[4]

-

Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[8] The exact mechanism of POA is not fully understood but is thought to disrupt membrane potential and interfere with coenzyme A synthesis, particularly effective against semi-dormant bacilli in acidic environments.[8][9][10]

-

Ethambutol (EMB): Inhibits arabinosyltransferases, which are involved in the synthesis of arabinogalactan, another critical component of the Mtb cell wall.[7][11] Disruption of arabinogalactan synthesis increases the permeability of the cell wall to other drugs.[12]

Hypothetical Mechanism of Action for this compound

For the purpose of this guide, we hypothesize that This compound is an inhibitor of the MmpL3 transporter protein . MmpL3 is essential for transporting mycolic acid precursors across the cytoplasmic membrane and is a validated target for TB drug development. By inhibiting MmpL3, this compound would disrupt the final stages of mycolic acid incorporation into the cell wall, leading to a loss of cell envelope integrity. This mechanism presents a strong rationale for potential synergy with other cell wall synthesis inhibitors like isoniazid and ethambutol.

Experimental Protocols for Synergy Assessment

Checkerboard Assay for Synergy Testing

The checkerboard method is a widely used in vitro technique to systematically test drug combinations and quantify their interactions.[13][14][15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and first-line drugs alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound, isoniazid, rifampicin, pyrazinamide, ethambutol stock solutions

-

Sterile 96-well microplates

Procedure:

-

Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound (Drug A) vertically down the microplate.

-

Prepare serial two-fold dilutions of a first-line drug (Drug B) horizontally across the plate.

-

The final plate will contain a matrix of increasing concentrations of both drugs.

-

Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for growth control.

-

-

Inoculation: Add the prepared Mtb inoculum to each well.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like Resazurin.

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula:[16][17][18][19]

FICI = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The ΣFICI is the lowest FICI value obtained from all the wells without growth.

-

Interpretation of FICI: [16][17]

-

Synergy: ΣFICI ≤ 0.5

-

Additive/Indifference: 0.5 < ΣFICI ≤ 4.0

-

Antagonism: ΣFICI > 4.0

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[20][21][22][23]

Objective: To assess the rate of killing of Mtb by this compound in combination with first-line drugs.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with supplements

-

This compound and first-line drug solutions

-

Sterile culture tubes or flasks

-

Middlebrook 7H11 agar plates

Procedure:

-

Inoculum Preparation: Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth, adjusted to a starting concentration of ~10^6 CFU/mL.

-

Drug Exposure: Add drugs to the bacterial cultures at concentrations determined from the checkerboard assay (e.g., 0.5x, 1x, and 2x MIC), both individually and in synergistic combinations. Include a drug-free growth control.

-

Incubation and Sampling: Incubate the cultures at 37°C. At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each culture.

-

Quantification of Viable Bacteria: Prepare serial dilutions of the collected samples and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

-

Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time.

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

-

Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

Bacteriostatic activity: < 3-log10 decrease in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: MICs of this compound and First-Line Drugs Alone and in Combination against Mtb H37Rv

| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| This compound | Value | - | - | - |

| Isoniazid | Value | - | - | - |

| This compound + Isoniazid | - | Value / Value | Value | Synergy/Additive/Antagonism |

| Rifampicin | Value | - | - | - |

| This compound + Rifampicin | - | Value / Value | Value | Synergy/Additive/Antagonism |

| Pyrazinamide | Value | - | - | - |

| This compound + Pyrazinamide | - | Value / Value | Value | Synergy/Additive/Antagonism |

| Ethambutol | Value | - | - | - |

| This compound + Ethambutol | - | Value / Value | Value | Synergy/Additive/Antagonism |

Table 2: Time-Kill Assay Results - Log10 CFU/mL Reduction at Day 7

| Treatment (Concentration) | Log10 CFU/mL Reduction vs. Day 0 | Log10 CFU/mL Reduction vs. Control |

| Growth Control | Value | 0 |

| This compound (1x MIC) | Value | Value |

| Isoniazid (1x MIC) | Value | Value |

| This compound + Isoniazid | Value | Value |

| Rifampicin (1x MIC) | Value | Value |

| This compound + Rifampicin | Value | Value |

| ... (and so on for other drugs) | ... | ... |

Visualization of Pathways and Workflows

Experimental Workflow for Synergy Assessment

Caption: Workflow for assessing the synergistic potential of a new compound.

Hypothetical Synergistic Mechanisms of this compound

Caption: Hypothetical synergistic pathways targeting Mtb cell wall synthesis.

Interpretation of FICI Values

Caption: Logical flow for the interpretation of FICI results.

Conclusion and Future Directions

This guide outlines a systematic approach for the preclinical evaluation of the synergistic potential of a novel anti-tuberculosis compound, represented here by this compound, with first-line TB drugs. The described checkerboard and time-kill assays provide robust quantitative data to identify and confirm synergistic interactions.

Based on our hypothetical mechanism of action for this compound as an MmpL3 inhibitor, we anticipate strong synergy with isoniazid and ethambutol due to their complementary roles in disrupting cell wall synthesis. The combination of this compound with rifampicin or pyrazinamide may also yield synergistic or additive effects through different mechanisms, which warrants experimental investigation.

Successful identification of in vitro synergy should be followed by further studies, including:

-

Testing against a panel of drug-resistant clinical Mtb isolates.

-

Intracellular activity assays in macrophage models.

-

In vivo efficacy studies in animal models of tuberculosis.

The methodologies and frameworks presented here provide a clear path for advancing promising new compounds like this compound through the preclinical drug development pipeline, with the ultimate goal of developing shorter, more effective, and resistance-breaking regimens for tuberculosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tuberculosis - Wikipedia [en.wikipedia.org]

- 3. Tuberculosis Overview - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinamide | Working Group for New TB Drugs [newtbdrugs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethambutol and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. [Determination of in vitro synergy by a checkerboard method when 3 core antimicrobial agents of the retreatment new scheme combined against MDR-MTB and XDR-MTB] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Measuring Mtb-IN-4 Inhibition of Intracellular Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, persists and replicates within host macrophages, a key challenge in treatment.[1] Mtb-IN-4 is a novel isoxazole-containing compound demonstrating potent anti-mycobacterial activity. These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on intracellular Mtb, utilizing a luciferase reporter strain for sensitive and high-throughput analysis.

This compound has been identified as a non-toxic isoxazole that inhibits Mycobacterium tuberculosis (Mtb) with an IC50 of 0.70 µM.[2] Its mechanism of action involves impeding Mtb respiration and biofilm formation within macrophages, and it has been shown to enhance the efficacy of isoniazid (INH) against INH-resistant Mtb mutants.[2] Isoxazole derivatives have been noted for their potent and selective activity against both replicating and non-replicating Mtb.[2]

Principle of the Assay

This assay employs a human macrophage cell line (e.g., THP-1) infected with a recombinant Mtb strain expressing luciferase. The intracellular bacterial viability is quantified by measuring the luminescence produced by the luciferase enzyme, which requires ATP from viable bacteria. A reduction in luminescence in the presence of this compound indicates inhibition of intracellular Mtb growth.

Data Presentation

While specific quantitative data for the intracellular activity of this compound is not yet publicly available, the following tables provide a template for presenting such data once generated using the protocol below. The data for the well-established anti-tubercular drug Rifampicin is included for comparison.[3]

Table 1: Intracellular Anti-Mtb Activity of this compound and Rifampicin

| Compound | Intracellular MIC₅₀ (µM) | Intracellular MIC₉₀ (µM) | Cytotoxicity (CC₅₀ in THP-1 cells, µM) | Selectivity Index (CC₅₀/MIC₉₀) |

| This compound | Data to be generated | Data to be generated | >50 | Data to be generated |

| Rifampicin | 0.04 | 0.15 | >100 | >667 |

Table 2: Dose-Response of this compound on Intracellular Mtb Viability

| This compound Concentration (µM) | Percent Inhibition of Mtb Luciferase Activity (Mean ± SD) |

| 0.01 | Data to be generated |

| 0.1 | Data to be generated |

| 0.5 | Data to be generated |

| 1.0 | Data to be generated |

| 5.0 | Data to be generated |

| 10.0 | Data to be generated |

Experimental Protocols

Materials and Reagents

-

Human monocytic cell line (THP-1, ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis H37Rv expressing luciferase (Mtb-lux)

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

This compound

-

Rifampicin (positive control)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol 1: Macrophage Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

To differentiate monocytes into macrophages, seed 5 x 10⁴ cells per well in a 96-well plate.

-

Add PMA to a final concentration of 50 ng/mL.

-

Incubate for 48-72 hours to allow for adherence and differentiation into macrophages.

-

After incubation, aspirate the medium containing PMA and replace it with fresh, pre-warmed RPMI-1640 with 10% FBS.

-

Allow the cells to rest for 24 hours before infection.

Protocol 2: Mtb-lux Culture and Macrophage Infection

-

Culture Mtb-lux in 7H9 broth with ADC supplement to mid-log phase (OD₆₀₀ of 0.4-0.8).

-

On the day of infection, wash the Mtb-lux culture with sterile PBS and resuspend in RPMI-1640 with 10% FBS.

-

Remove the medium from the differentiated THP-1 cells and infect with Mtb-lux at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage).

-

Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.

-

After 4 hours, gently wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add fresh RPMI-1640 with 10% FBS to each well.

Protocol 3: Treatment with this compound

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.

-

Add the this compound dilutions to the infected macrophages. Include wells with Rifampicin as a positive control and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

Protocol 4: Luciferase Assay for Intracellular Mtb Viability

-

After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Carefully aspirate the culture medium from each well.

-

Lyse the macrophages by adding a cell lysis buffer compatible with the luciferase assay system and incubate for 10 minutes.

-

Add the luciferase substrate to each well according to the manufacturer's instructions.

-

Immediately measure the luminescence using a plate luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound action on intracellular Mtb.

Experimental Workflow

Caption: Workflow for assessing this compound's intracellular activity.

Discussion

The provided protocol offers a robust and sensitive method for evaluating the efficacy of this compound against intracellular M. tuberculosis. The use of a luciferase reporter system allows for a quantitative and high-throughput compatible readout of bacterial viability, which is a significant advantage over traditional colony-forming unit (CFU) counting methods.[4]

The proposed mechanism of action for this compound, targeting mycolic acid synthesis via enzymes like FadD32, aligns with the known mechanisms of other isoxazole-containing anti-tubercular agents.[5][6] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to a loss of cell wall integrity and subsequent bacterial death.[6] Furthermore, the reported inhibition of respiration and biofilm formation suggests that this compound may have a multi-targeted effect, which is advantageous in combating drug resistance.[2][7] The disruption of the electron transport chain would lead to a decrease in ATP production, essential for bacterial survival.[8] Inhibition of biofilm formation is particularly relevant for chronic and persistent infections.[7]

For accurate data interpretation, it is crucial to perform a parallel cytotoxicity assay to ensure that the observed reduction in luminescence is due to the anti-bacterial activity of this compound and not due to toxicity to the host macrophages. The selectivity index, calculated as the ratio of the cytotoxic concentration to the inhibitory concentration, is a critical parameter for evaluating the therapeutic potential of the compound.

Further studies could explore the effect of this compound on different Mtb clinical isolates, including multidrug-resistant strains, and investigate its synergistic potential with other anti-tubercular drugs. High-content imaging could also be employed to visualize the effect of the compound on intracellular bacterial morphology and localization.

References